2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one
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Overview
Description
2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one, also known as N-Methylsaccharin, is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.211 g/mol . This compound is a derivative of benzothiazole and is characterized by the presence of a methyl group and a dioxo group attached to the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and various substituted benzothiazoles .
Scientific Research Applications
2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and antidiabetic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular processes. These interactions result in various biological effects, such as antimicrobial and antihypertensive activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one include:
1,2-Benzisothiazolin-3-one: A related compound with similar structural features but lacking the methyl group.
2-Methyl-1,2-benzisothiazole-3(2H)-one-1,1-dioxide: Another derivative with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO3S |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-9-8-6(10)3-2-4-7(8)13(5,11)12/h2-4,8H,1H3 |
InChI Key |
RHPNTCUMXJDYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(=O)C=CC=C2S1(=O)=O |
Origin of Product |
United States |
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